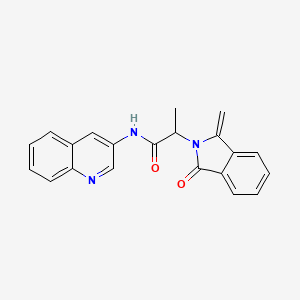
2-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-(quinolin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-(quinolin-3-yl)propanamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)-N-(quinolin-3-yl)propanamide (CAS No. 1323056-03-6) is a novel synthetic derivative that combines isoindole and quinoline moieties, potentially endowing it with diverse biological activities. This article reviews its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory activities based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H17N3O2, with a molecular weight of 343.38 g/mol. The structural features include a methylidene group, a keto group, and a quinoline ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.38 g/mol |
| CAS Number | 1323056-03-6 |
| Purity | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of quinoline have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure suggests it may inhibit cancer cell proliferation by inducing apoptosis and DNA damage.
- Mechanism of Action : Compounds with quinoline structures often act by interfering with cellular processes such as DNA replication and repair mechanisms. The presence of the isoindole moiety may further enhance its interaction with biological targets.
- Case Studies : In vitro studies using MTT assays demonstrated that similar compounds showed high cytotoxicity in breast cancer (MCF-7) and leukemia (HL-60) cell lines, indicating that this compound might follow suit due to structural similarities .
Antibacterial Activity
The antibacterial properties of quinoline derivatives are well-documented, and the presence of the isoindole structure may contribute to enhanced antimicrobial activity.
- Research Findings : Studies have shown that compounds containing both isoindole and quinoline rings possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. This dual activity can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Comparative Analysis : In a recent comparative study, several quinoline derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli, revealing that modifications at specific positions significantly affected their potency .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy, particularly given the known effects of quinoline derivatives in modulating inflammatory pathways.
- Mechanism : The anti-inflammatory activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in inflammatory responses.
- Evidence from Literature : Similar compounds have been reported to reduce inflammation in animal models by decreasing edema and inflammatory markers in tissues .
属性
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)-N-quinolin-3-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-17-8-4-5-9-18(17)21(26)24(13)14(2)20(25)23-16-11-15-7-3-6-10-19(15)22-12-16/h3-12,14H,1H2,2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWKIFSWPBSZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2N=C1)N3C(=C)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














